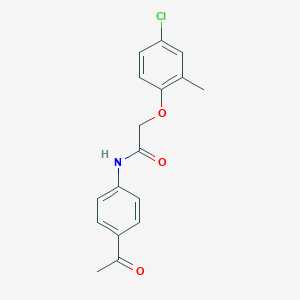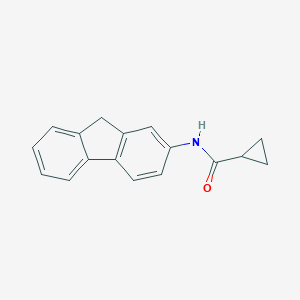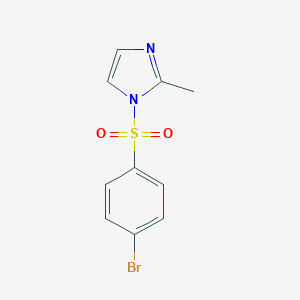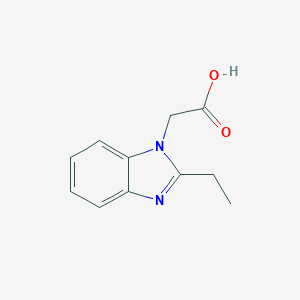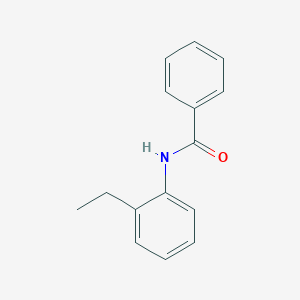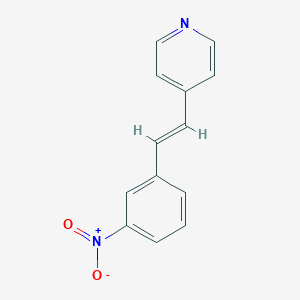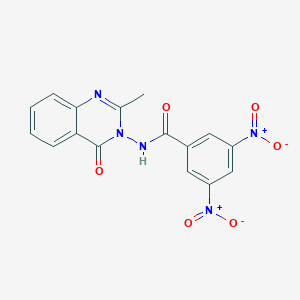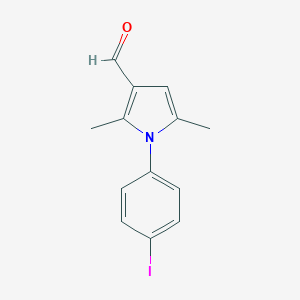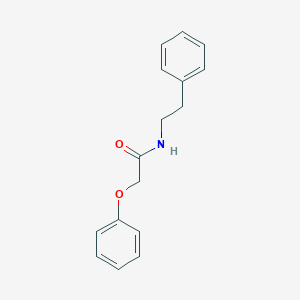![molecular formula C24H16Cl2O4S B187590 Bis[4-(4-chlorophenoxy)phenyl] sulfone CAS No. 78278-96-3](/img/structure/B187590.png)
Bis[4-(4-chlorophenoxy)phenyl] sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(4-chlorophenoxy)phenyl] sulfone, commonly known as BCPS, is an organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BCPS belongs to the family of sulfones, which are known for their diverse range of applications in various fields, including medicine, agriculture, and industry. BCPS has been extensively studied for its potential use as a drug candidate for the treatment of various diseases, such as cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
The mechanism of action of BCPS is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways involved in cell proliferation, inflammation, and immune response. BCPS has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins that promote inflammation. BCPS has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Effets Biochimiques Et Physiologiques
BCPS has been shown to have a variety of biochemical and physiological effects. Studies have shown that BCPS can induce apoptosis, or programmed cell death, in cancer cells. BCPS has also been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. Additionally, BCPS has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
BCPS has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. BCPS has also been shown to have low toxicity, making it a safe compound to use in experiments. However, BCPS has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, BCPS has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of BCPS. One potential direction is the development of BCPS as a drug candidate for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of BCPS for these conditions. Another potential direction is the study of the mechanism of action of BCPS. Further studies are needed to fully understand how BCPS works at the cellular and molecular level. Additionally, future studies could focus on the development of new synthetic methods for BCPS that could improve its solubility and stability.
Méthodes De Synthèse
The synthesis of BCPS involves the reaction of 4-chlorophenol with 4-bromoacetophenone, followed by the reaction of the resulting product with sodium sulfite. The final product is obtained by the reaction of the intermediate product with sulfuric acid. The synthesis of BCPS is a complex process that requires expertise in organic chemistry and careful monitoring of the reaction conditions to obtain a pure product.
Applications De Recherche Scientifique
BCPS has been extensively studied for its potential use in the treatment of various diseases. Studies have shown that BCPS has anti-inflammatory, anti-tumor, and immunomodulatory properties. BCPS has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. BCPS has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, BCPS has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Propriétés
Numéro CAS |
78278-96-3 |
|---|---|
Nom du produit |
Bis[4-(4-chlorophenoxy)phenyl] sulfone |
Formule moléculaire |
C24H16Cl2O4S |
Poids moléculaire |
471.4 g/mol |
Nom IUPAC |
1-(4-chlorophenoxy)-4-[4-(4-chlorophenoxy)phenyl]sulfonylbenzene |
InChI |
InChI=1S/C24H16Cl2O4S/c25-17-1-5-19(6-2-17)29-21-9-13-23(14-10-21)31(27,28)24-15-11-22(12-16-24)30-20-7-3-18(26)4-8-20/h1-16H |
Clé InChI |
CWGUOWYPSBPGPD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



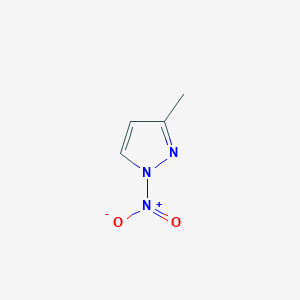
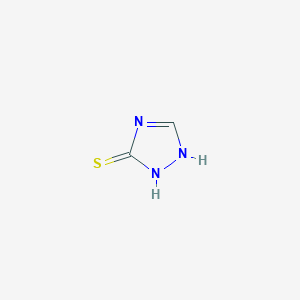
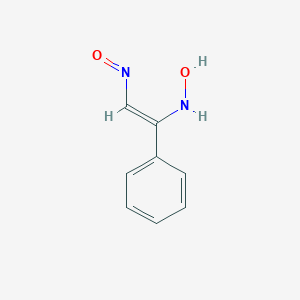
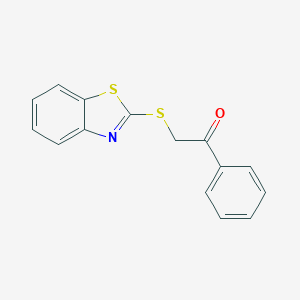
![9-Bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B187515.png)
